molecular formula C15H15ClF3N5 B1387240 4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2183593-91-9

4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B1387240
CAS No.: 2183593-91-9
M. Wt: 357.76 g/mol
InChI Key: ZGNTXWGGMPYKDK-UHFFFAOYSA-N
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Description

4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H15ClF3N5 and its molecular weight is 357.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine (CAS Number: 2183593-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a piperazine moiety linked to a trifluoromethylphenyl group. Its molecular formula is C15H15ClF3N5C_{15}H_{15}ClF_3N_5 with a molecular weight of 357.76 g/mol. The structural representation is as follows:

PropertyValue
IUPAC Name4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine
CAS Number2183593-91-9
PubChem CID31537646
Molecular Weight357.76 g/mol

Research indicates that the compound exhibits significant biological activity through various mechanisms, particularly in inhibiting specific kinase pathways associated with cancer proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and activity against target kinases.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. For example, studies show IC50 values in the low nanomolar range against BCR-ABL-expressing cell lines, indicating potent anti-cancer properties:

Cell LineIC50 (nM)
K562 (BCR-ABL+)67
Ba/F3 (BCR-ABL+)47

These results suggest that the compound may be effective in targeting BCR-ABL-mediated pathways, commonly associated with chronic myeloid leukemia.

Case Studies

  • Anti-Cancer Activity : A study published in Cancer Biology & Therapy evaluated the efficacy of this compound against various leukemic cell lines. Results indicated that it effectively induces apoptosis through the inhibition of the BCR-ABL kinase activity, leading to cell cycle arrest and increased rates of programmed cell death.
  • Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of the compound in animal models. It was found to have favorable absorption characteristics, with a significant area under the curve (AUC) indicating effective systemic exposure post-administration.

Properties

IUPAC Name

4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N5/c16-12-9-13(22-14(20)21-12)24-6-4-23(5-7-24)11-3-1-2-10(8-11)15(17,18)19/h1-3,8-9H,4-7H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNTXWGGMPYKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.